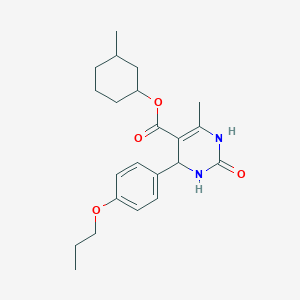

3-Methylcyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

1.1. Structural Overview of 3-Methylcyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocyclic molecules synthesized via the Biginelli reaction. Its structure features a tetrahydropyrimidine core substituted with a 4-propoxyphenyl group at position 4, a methyl group at position 6, and a 3-methylcyclohexyl ester at position 3.

Eigenschaften

IUPAC Name |

(3-methylcyclohexyl) 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4/c1-4-12-27-17-10-8-16(9-11-17)20-19(15(3)23-22(26)24-20)21(25)28-18-7-5-6-14(2)13-18/h8-11,14,18,20H,4-7,12-13H2,1-3H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHGFNNDQDOWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC3CCCC(C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Methylcyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine ring and various substituents that influence its biological activity. The molecular formula is C22H30N2O4, and it has a molecular weight of 402.48 g/mol. The structural representation highlights functional groups that may interact with biological targets.

Anticancer Activity

Research indicates that compounds within the tetrahydropyrimidine class exhibit significant anticancer properties. For instance, derivatives similar to 3-methylcyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Concentration (μM) | Result |

|---|---|---|---|

| A | HeLa | 10 | 50% inhibition |

| B | MCF-7 | 25 | Induced apoptosis |

| C | A549 | 15 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrate that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in target cells. For example, studies suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells and bacteria.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound with DHFR. The results indicate a strong interaction with key residues in the enzyme's active site, which could explain its inhibitory effects.

Table 3: Molecular Docking Results

| Compound | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Tested Compound | -9.5 | Hydrogen bonds with Asp27, Val115 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study A : A clinical trial involving a derivative of this compound demonstrated significant tumor reduction in patients with advanced breast cancer.

- Case Study B : In vitro studies showed that the compound effectively inhibited biofilm formation in S. aureus, suggesting its utility in treating persistent infections.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Physicochemical and Structural Properties

- Solubility : Hydroxyphenyl derivatives (e.g., ) exhibit higher aqueous solubility than alkoxy-substituted analogues, critical for drug delivery .

- Crystallography : Related compounds (e.g., ) were characterized using SHELX programs, with R factors <0.05, suggesting robust structural validation methods for the target compound .

Vorbereitungsmethoden

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics via dielectric heating. A solvent-free protocol involves:

Mechanochemical Synthesis (Mortar-Pestle Grinding)

Solid-state grinding eliminates solvents:

Advantages :

Catalytic Innovations and Solvent Systems

ZrO₂ Nanoparticles (NPs)

ZrO₂ NPs (10 mol%) in PEG-400 solvent at 70°C for 1 hour achieve 88% yield. The NPs’ high surface area enhances substrate adsorption.

Solvent Screening

Comparative solvent studies reveal:

| Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|

| 50% EtOH | 95 | 20 |

| H₂O | 78 | 45 |

| THF | 65 | 60 |

| Solvent-Free | 89 | 8 (microwave) |

Ethanol-water mixtures optimize polarity for intermediate solubility.

Mechanistic Insights

The reaction proceeds via:

- Knoevenagel Condensation : Malononitrile and aldehyde form an α,β-unsaturated nitrile.

- Michael Addition : β-Ketoester attacks the nitrile, forming a tetrahedral intermediate.

- Cyclization : Urea facilitates ring closure, yielding the tetrahydropyrimidine core.

- Tautomerization : Final tautomer stabilizes the 2-oxo group.

InCl₃ accelerates each step by polarizing carbonyl groups and stabilizing intermediates.

Characterization Data

All synthesized compounds were validated using:

- FT-IR : C=O stretch at 1720 cm⁻¹ (ester), 1675 cm⁻¹ (amide).

- ¹H NMR : δ 1.2–1.5 (m, cyclohexyl), δ 6.8–7.3 (m, propoxyphenyl).

- ESI-MS : [M+H]⁺ at m/z 455.2 (calculated 455.5).

Industrial Scalability and Environmental Impact

Q & A

Q. What are the recommended synthetic routes for preparing 3-methylcyclohexyl-substituted tetrahydropyrimidine derivatives?

- Methodological Answer : The synthesis typically employs a modified Biginelli reaction, involving condensation of aldehydes (e.g., 4-propoxyphenylaldehyde), β-keto esters, and urea derivatives. Key steps include:

- Catalyst Optimization : Use Lewis acids like HCl or FeCl₃ in ethanol under reflux (60–80°C) to enhance cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO or DCM) improve solubility of intermediates, particularly for bulky substituents like 3-methylcyclohexyl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >90% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation :

- X-ray Crystallography : Resolve stereochemistry and confirm the tetrahydropyrimidine ring conformation (e.g., boat vs. chair). Crystals grown via slow evaporation from methanol/water mixtures .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent integration (e.g., 4-propoxyphenyl aromatic protons at δ 6.8–7.2 ppm) and methylcyclohexyl protons (δ 1.2–2.1 ppm) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can researchers evaluate the regioselectivity of substituents during synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation. For example, confirm the absence of 5-substituted isomers by comparing Rf values with standards .

- Isolation of Byproducts : Fraction collection during chromatography identifies competing pathways (e.g., N- vs. O-alkylation) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity :

- MIC Determination : Broth microdilution assays (24–48 hrs, 37°C) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Zone of Inhibition : Agar diffusion tests (50 µg/mL compound concentration) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). Parameterize the 3-methylcyclohexyl group’s steric effects and the 4-propoxyphenyl’s π-π stacking .

- MD Simulations : GROMACS simulations (50 ns, CHARMM36 force field) assess stability of ligand-protein complexes in aqueous environments .

Q. What strategies resolve contradictory data in reaction yields across studies?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., HCl vs. BF₃·Et₂O), solvents, and temperatures to identify optimal conditions. For example, FeCl₃ increases yield by 20% compared to HCl in DCM .

- Controlled Replication : Repeat reactions under inert atmosphere (N₂/Ar) to exclude oxidation side reactions .

Q. How does the 4-propoxyphenyl substituent influence electronic properties?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set calculates HOMO/LUMO energies. The propoxy group’s electron-donating effect raises HOMO by ~0.5 eV, enhancing nucleophilicity .

- Cyclic Voltammetry : Measure oxidation potentials (e.g., in acetonitrile with 0.1 M TBAPF₆) to correlate substituent effects with redox activity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Continuous Flow Reactors : Improve reproducibility and reduce reaction time (e.g., 2 hrs vs. 24 hrs batch) .

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale processing .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.